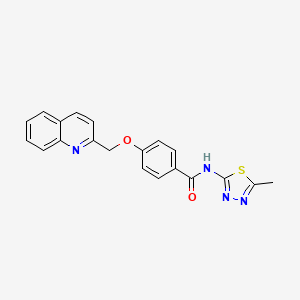

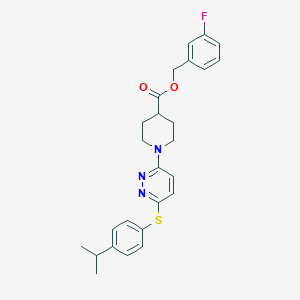

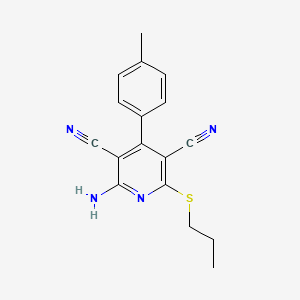

![molecular formula C20H19N5O3 B2807056 7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396844-30-6](/img/structure/B2807056.png)

7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing pyrimidine derivatives, including the target compound, demonstrating its relevance in synthetic chemistry. For instance, Girreser et al. (2004) described the synthesis of pyrimidine derivatives using the Vilsmeier reaction, highlighting the compound's potential as a scaffold for further chemical modifications Girreser, Heber, & Schütt, 2004. Similarly, Osyanin et al. (2014) proposed a novel synthesis method for chromenopyrimidine diones, which could be related to the structural framework of the target compound Osyanin, Osipov, Pavlov, & Klimochkin, 2014.

Biological Activities

Pyrimidine derivatives, including the one , have been studied for their potential biological activities. Nadendla and Lakshmi (2018) synthesized and evaluated novel pyrido pyrimidine derivatives for their antioxidant and anti-inflammatory activities, indicating the compound's relevance in medicinal chemistry Nadendla & Lakshmi, 2018. Rauf et al. (2010) examined pyrimidine derivatives for urease inhibition, suggesting their potential application in addressing conditions caused by urease-producing bacteria Rauf et al., 2010.

Optical and Nonlinear Optical Properties

Mohan et al. (2020) synthesized pyrimidine-based bis-uracil derivatives, evaluating them for optical, nonlinear optical (NLO), and drug discovery applications. This study showcases the compound's utility in developing NLO materials, which are crucial for various photonic applications Mohan et al., 2020.

Crystal Structure Analysis

Trilleras et al. (2009) investigated the crystal structures of pyrido pyrimidine diones, including derivatives similar to the target compound. Their work provides insights into the molecular and crystallographic properties, which are essential for understanding the compound's interactions and stability Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009.

Safety and Hazards

The compound “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not intended for human or veterinary use. It is available for research use only, indicating that it should be handled with appropriate safety measures in a research setting.

Orientations Futures

Pyrimidopyrimidines, including “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, attract considerable attention due to their high potential for application in medicinal chemistry . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Therefore, future research in this area is likely to continue exploring the synthesis, properties, and potential applications of these compounds.

Mécanisme D'action

Target of Action

Similar compounds, pyrimido[4,5-d]pyrimidines, have been known to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and hypertension .

Mode of Action

It’s structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . This suggests that it might interact with its targets in a similar manner as these compounds.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets . For instance, inhibition of phosphodiesterase can affect the cyclic AMP pathway, leading to a variety of downstream effects .

Result of Action

The compound exhibits varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its various targets.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

2-[4-(furan-2-yl)butan-2-ylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-13(9-10-15-8-5-11-28-15)22-19-21-12-16-17(23-19)24-20(27)25(18(16)26)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H2,21,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVVDVCQZALYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

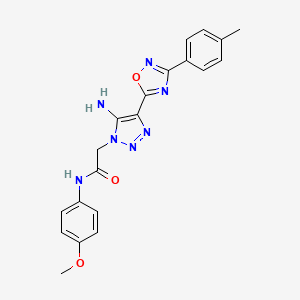

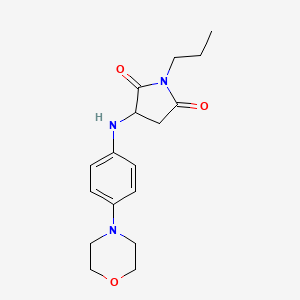

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)

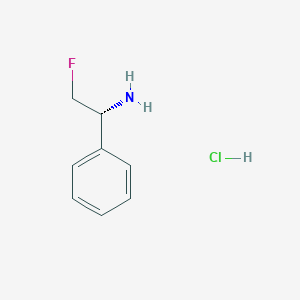

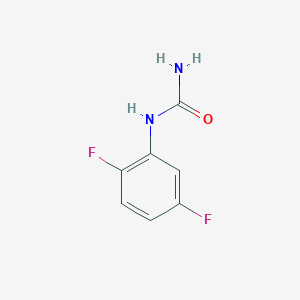

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)

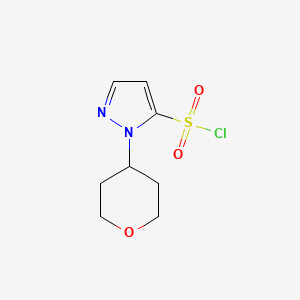

![Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2806989.png)

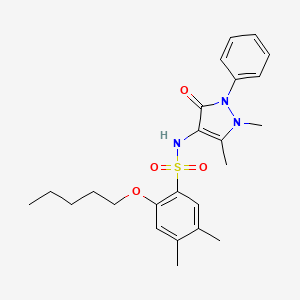

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)

![7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2806994.png)